Cas no 2177264-44-5 ((3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl)
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl Chemical and Physical Properties
Names and Identifiers
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- (3s)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
- (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride
- 2177264-44-5
- (3s)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylaminehcl
- MFCD24435459
- N11237
- (3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- AS-49841
- AKOS037644300
- CS-0197019
- (3S)-5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
- (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
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- MDL: MFCD24435459
- Inchi: 1S/C9H8F3NO2.ClH/c10-9(11,12)15-5-1-2-8-6(3-5)7(13)4-14-8;/h1-3,7H,4,13H2;1H/t7-;/m1./s1
- InChI Key: WUEBXMXPGDPVIY-OGFXRTJISA-N
- SMILES: Cl.FC(OC1C=CC2=C(C=1)[C@@H](CO2)N)(F)F
Computed Properties
- Exact Mass: 255.0273907g/mol
- Monoisotopic Mass: 255.0273907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 234
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX633-50mg |
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl |
2177264-44-5 | 95% | 50mg |
1503.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QX633-200mg |
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl |
2177264-44-5 | 95% | 200mg |
3759.0CNY | 2021-07-17 | |
| abcr | AB547146-250 mg |
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride, 95%; . |
2177264-44-5 | 95% | 250MG |
€850.50 | 2023-07-11 | |
| abcr | AB547146-100 mg |
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride, 95%; . |
2177264-44-5 | 95% | 100MG |
€453.10 | 2023-07-11 | |
| abcr | AB547146-100mg |
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride, 95%; . |
2177264-44-5 | 95% | 100mg |
€453.10 | 2024-08-02 | |
| abcr | AB547146-250mg |
(3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hydrochloride, 95%; . |
2177264-44-5 | 95% | 250mg |
€849.10 | 2025-02-13 | |
| Ambeed | A994024-100mg |
(3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl |
2177264-44-5 | 95% | 100mg |
$380.0 | 2025-02-21 | |
| Ambeed | A994024-250mg |
(3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl |
2177264-44-5 | 95% | 250mg |
$569.0 | 2025-02-21 | |
| Ambeed | A994024-1g |
(3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl |
2177264-44-5 | 95% | 1g |
$1422.0 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1234318-100mg |
(3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylaminehcl |
2177264-44-5 | 95% | 100mg |
$395 | 2024-06-06 |
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl Suppliers
(3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (3s)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine hcl
Research Brief on (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS: 2177264-44-5)
The compound (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS: 2177264-44-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This chiral amine derivative, characterized by a trifluoromethoxy-substituted dihydrobenzofuran scaffold, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have focused on its synthesis, pharmacological profiling, and potential mechanisms of action, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized asymmetric synthesis route for (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl, achieving >99% enantiomeric excess (ee) and high yield (82%). The synthetic approach employed a chiral auxiliary-mediated cyclization followed by catalytic hydrogenation, which significantly improved the scalability and purity of the compound. The study also highlighted the compound's stability under physiological conditions, with a half-life of >24 hours in simulated gastric fluid, suggesting favorable oral bioavailability.
Pharmacological evaluations have revealed that (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl acts as a potent and selective modulator of serotonin receptors, particularly the 5-HT2A and 5-HT7 subtypes. In vitro binding assays demonstrated nanomolar affinity (Ki = 12.3 nM for 5-HT2A and 8.7 nM for 5-HT7), with >100-fold selectivity over other monoamine receptors. These findings were corroborated by functional assays showing dose-dependent modulation of intracellular calcium flux and cAMP production in transfected HEK293 cells.
In vivo studies using rodent models have shown promising results for CNS applications. A 2024 preclinical study reported that the compound exhibited anxiolytic and antidepressant-like effects in the elevated plus maze and forced swim test, respectively, at doses of 1-10 mg/kg (i.p.). Importantly, these effects were achieved without the motor impairment typically associated with benzodiazepines. Microdialysis experiments further revealed increased extracellular serotonin and dopamine levels in the prefrontal cortex, suggesting a novel mechanism distinct from SSRIs.
Beyond CNS applications, recent research has explored the compound's anti-inflammatory properties. A 2023 paper in ACS Chemical Biology demonstrated that (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl inhibits NF-κB signaling in macrophages, reducing pro-inflammatory cytokine production (IL-6, TNF-α) by 60-75% at 10 μM concentration. The trifluoromethoxy group was found to be critical for this activity, as analogs lacking this moiety showed significantly reduced potency.
Structural-activity relationship (SAR) studies have identified key modifications that enhance the compound's therapeutic index. Introduction of a para-fluoro substituent on the phenyl ring (yielding a derivative with CAS 2177264-45-6) improved metabolic stability (t1/2 = 6.2 h in human liver microsomes) while maintaining receptor affinity. These findings have spurred the development of a new generation of analogs currently in preclinical evaluation for neuropsychiatric and inflammatory disorders.
The safety profile of (3S)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl appears favorable based on preliminary toxicology studies. Acute toxicity testing in rats showed an LD50 > 500 mg/kg, and no significant findings were observed in 28-day repeat-dose studies at therapeutic levels (≤30 mg/kg/day). However, researchers caution that thorough QTc interval assessment is warranted given the compound's structural similarity to known hERG channel blockers.
Current research directions include the development of prodrug formulations to enhance oral absorption and brain penetration, as well as investigations into the compound's potential for treating neuropathic pain and migraine. The unique combination of serotonergic modulation and anti-inflammatory activity positions this scaffold as a versatile platform for multifactorial disease intervention. Several pharmaceutical companies have reportedly initiated patent filings covering novel crystalline forms and pharmaceutical compositions of this compound, indicating growing commercial interest.
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